

Spectroscopic Characterization of 4-Chloro-2,6-diacetylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2,6-diacetylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2,6-diacetylpyridine**, a substituted pyridine derivative of interest in coordination chemistry and pharmaceutical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction

4-Chloro-2,6-diacetylpyridine is a halogenated derivative of the well-studied ligand precursor, 2,6-diacetylpyridine.[1][2] The introduction of a chloro-substituent at the 4-position of the pyridine ring can significantly influence the electronic properties and coordination behavior of the molecule, making its detailed spectroscopic characterization crucial for its application in catalysis and materials science.[2] This guide will provide an in-depth analysis of its key spectroscopic features. The molecular formula for **4-Chloro-2,6-diacetylpyridine** is $C_9H_8ClNO_2$ and it has a molecular weight of 197.62 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **4-Chloro-2,6-diacetylpyridine**, both 1H and ^{13}C NMR are essential for confirming the substitution pattern and the electronic environment of the pyridine ring.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Chloro-2,6-diacetylpyridine** is expected to be relatively simple due to the molecule's symmetry. The two acetyl groups are chemically equivalent, as are the two protons on the pyridine ring.

Expected Chemical Shifts and Splitting Patterns:

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Pyridine-H	~8.0 - 8.2	Singlet	2H
Acetyl-CH ₃	~2.7 - 2.8	Singlet	6H

Note: Predicted values are based on the analysis of similar structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The two protons on the pyridine ring (at positions 3 and 5) are expected to appear as a singlet due to their chemical equivalence. The introduction of the electron-withdrawing chloro group at the 4-position would likely deshield these protons, shifting them downfield compared to the parent 2,6-diacetylpyridine. The six protons of the two equivalent acetyl groups will appear as a sharp singlet.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon Atom	Expected Chemical Shift (δ , ppm)
C=O (Acetyl)	~198 - 200
C2, C6 (Pyridine)	~153 - 155
C4 (Pyridine)	~145 - 147
C3, C5 (Pyridine)	~122 - 124
CH ₃ (Acetyl)	~25 - 27

Note: Predicted values are based on general ranges for similar functional groups and substituted pyridines.[4]

The carbonyl carbons of the acetyl groups are expected to have the most downfield chemical shift. The pyridine carbons will appear in the aromatic region, with the carbon bearing the chloro-substituent (C4) and the carbons attached to the acetyl groups (C2 and C6) being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chloro-2,6-diacetylpyridine** will be dominated by the stretching vibrations of the carbonyl groups and the pyridine ring.

Expected Characteristic Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	1690 - 1710	Strong
C=N, C=C (Pyridine ring)	1560 - 1600	Medium-Strong
C-Cl	700 - 800	Medium

The most prominent peak in the IR spectrum will be the strong absorption band corresponding to the C=O stretching of the two acetyl groups.[5] The stretching vibrations of the pyridine ring

will also be observable. The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

Ion	Expected m/z	Notes
[M] ⁺	197/199	Molecular ion peak with isotopic pattern for one chlorine atom.
[M-CH ₃] ⁺	182/184	Loss of a methyl group.
[M-COCH ₃] ⁺	154/156	Loss of an acetyl group.

The mass spectrum of **4-Chloro-2,6-diacetylpyridine** is expected to show a molecular ion peak at m/z 197, corresponding to the isotope ³⁵Cl, and a smaller peak at m/z 199 for the ³⁷Cl isotope, in an approximate 3:1 ratio.[3] Common fragmentation pathways would involve the loss of a methyl radical or an acetyl radical.

Experimental Methodologies

The following are general protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2,6-diacetylpyridine** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

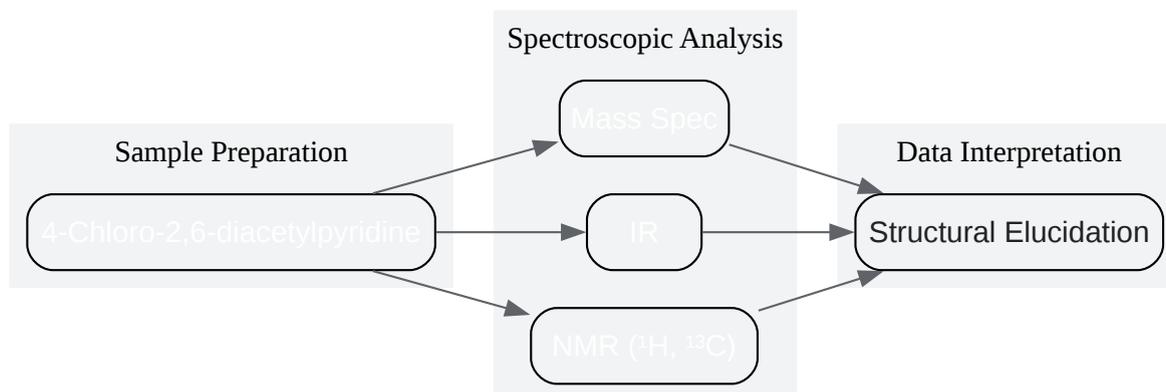
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

Molecular Structure of 4-Chloro-2,6-diacetylpyridine

Caption: Molecular structure of 4-Chloro-2,6-diacetylpyridine.

Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **4-Chloro-2,6-diacetylpyridine**.

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